N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-4-phenoxybenzene-1-sulfonamide
Description
N-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}-4-phenoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a pyridazine core substituted with a morpholine moiety and a phenyl group linked to a phenoxy-substituted benzene sulfonamide. This structure combines a sulfonamide pharmacophore—a common feature in enzyme inhibitors and receptor antagonists—with heterocyclic and aromatic systems that enhance molecular interactions.
Morpholine, a six-membered oxygen- and nitrogen-containing heterocycle, is frequently employed to improve aqueous solubility and metabolic stability in drug design.
Properties
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c31-35(32,24-12-10-23(11-13-24)34-22-4-2-1-3-5-22)29-21-8-6-20(7-9-21)25-14-15-26(28-27-25)30-16-18-33-19-17-30/h1-15,29H,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHARYBBDFCPREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-4-phenoxybenzene-1-sulfonamide involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-4-phenoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a sulfonamide group, a phenoxy group, and a morpholine-substituted pyridazine moiety. Its synthesis typically involves multi-step organic reactions:
- Pyridazine Formation : The pyridazine ring can be synthesized through the reaction of hydrazine with suitable carbonyl compounds.
- Morpholine Introduction : The morpholine group is introduced via nucleophilic substitution.
- Phenoxy Group Addition : This can be achieved through etherification reactions.
- Sulfonamide Formation : The final step involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide bond.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent, particularly in cancer treatment. Its ability to inhibit specific kinases makes it a candidate for developing novel anticancer drugs. For instance:
| Target Kinase | Inhibition Type | Potential Disease Application |
|---|---|---|
| BCR-ABL | Competitive | Chronic Myeloid Leukemia |
| EGFR | Non-competitive | Non-Small Cell Lung Cancer |
Biological Assays
In biological research, this compound can be utilized to study enzyme kinetics and receptor interactions. It serves as a valuable tool in:
- Enzyme Inhibition Studies : Assessing how effectively it can inhibit target enzymes.
- Binding Affinity Tests : Evaluating its affinity for various receptors.
Materials Science
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-4-phenoxybenzene-1-sulfonamide is also explored for applications in materials science due to its unique chemical properties. It can be used in:
- Polymer Development : Enhancing the properties of polymers through functionalization.
- Coatings and Composites : Developing advanced materials with specific optical or electronic characteristics.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Cancer Therapeutics : A study demonstrated that derivatives of this compound exhibited significant antitumor activity against various cancer cell lines, suggesting its potential as a lead compound for drug development.
- Biological Activity Assessment : Research conducted on enzyme inhibition revealed that the compound effectively inhibits kinase activity, leading to reduced cell proliferation in vitro.
- Material Properties Enhancement : Investigations into polymer composites showed that incorporating this sulfonamide improved mechanical strength and thermal stability compared to traditional materials.
Mechanism of Action
The mechanism of action of N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Substituent Variations
- N-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide (): Replaces the phenoxy group with a trifluoromethyl (-CF₃) substituent. The -CF₃ group increases hydrophobicity and electron-withdrawing effects, which may enhance target binding but reduce solubility. Molecular weight: ~465.4 g/mol (estimated).
2-Fluoro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide ():
Triazine-Based Sulfonamides
Compound 10: 4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide ()
- Core structure : 1,3,5-triazine instead of pyridazine.
- Substituents: Diethylamino and morpholine groups enhance solubility and steric bulk.
- Synthesis : Yield of 82.5% via nucleophilic substitution in DMF, indicating efficient reactivity of triazine cores .
- Physical properties : Melting point (240–243°C) suggests strong crystalline packing compared to pyridazine analogs .
Activity Profile
Triazine derivatives are associated with DNA intercalation or topoisomerase inhibition. The diethylamino group in Compound 10 may contribute to intercalative binding, while the sulfonamide moiety stabilizes protein interactions .
Pyrazolo-Pyrimidine Sulfonamides
Example 57: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide ()
- Core structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone system.
- Substituents : Dual fluorine atoms and a cyclopropyl group enhance metabolic stability and selectivity.
- Synthesis : Suzuki-Miyaura coupling with palladium catalysts, a versatile method for constructing biaryl systems .
Comparative Data Table
Key Observations
Structural Flexibility : Pyridazine, triazine, and pyrazolo-pyrimidine cores offer distinct electronic and steric profiles. Triazines exhibit higher melting points, suggesting robust crystallinity .
Substituent Effects : Electron-withdrawing groups (-CF₃, -F) improve binding but may reduce solubility, while morpholine balances hydrophilicity .
Synthetic Efficiency : Triazine derivatives achieve higher yields (82.5%) compared to pyrazolo-pyrimidines (44%), highlighting the reactivity of triazine intermediates .
Notes and Limitations
- Biological activity data for the target compound are unavailable; further in vitro assays are recommended.
- Diversified synthetic routes (e.g., Suzuki coupling, nucleophilic substitution) underscore the adaptability of sulfonamide chemistry .
Biological Activity
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-4-phenoxybenzene-1-sulfonamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of a morpholine ring and a pyridazine moiety enhances its structural complexity and potential interaction with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group can act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, leading to altered cellular responses.
- Cytotoxic Effects : Preliminary studies suggest that this compound exhibits cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives can exhibit antimicrobial properties. The structural components of this compound may contribute to its ability to inhibit bacterial growth.
Anticancer Properties
Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The specific mechanisms may include:
- Cell Cycle Arrest : Inducing cell cycle arrest at various phases.
- Apoptosis Induction : Triggering programmed cell death through intrinsic and extrinsic pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Evaluated the cytotoxic effects on breast cancer cell lines; showed significant reduction in cell viability at concentrations above 10 µM. |
| Study 2 | Investigated antimicrobial activity against Staphylococcus aureus; demonstrated inhibition at concentrations of 5 µg/mL. |
| Study 3 | Assessed enzyme inhibition; identified as a potent inhibitor of carbonic anhydrase with an IC50 value of 25 nM. |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Studies suggest good oral bioavailability.
- Distribution : The compound shows favorable distribution characteristics across various tissues.
- Metabolism : Metabolized primarily in the liver, with potential interactions noted with cytochrome P450 enzymes.
- Excretion : Primarily excreted via urine, necessitating monitoring for renal function.
Q & A
Basic: What synthetic strategies are recommended for preparing N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-4-phenoxybenzene-1-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential cross-coupling reactions and sulfonamide formation. Key steps include:
- Suzuki-Miyaura coupling to attach the pyridazine-morpholine moiety to the phenyl ring (e.g., using Pd catalysts and boronic acid derivatives) .
- Nucleophilic substitution for sulfonamide bond formation under anhydrous conditions with triethylamine as a base .
- Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity, as validated by LCMS (m/z [M+H]+) and ¹H/¹³C NMR .
Optimization Tips: - Monitor reaction progress using TLC or inline LCMS to minimize byproducts.
- Adjust solvent polarity (e.g., DMF for high-temperature couplings, THF for milder conditions) to improve yield .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- ¹H/¹³C NMR : Focus on diagnostic signals:
- LCMS : Confirm molecular ion [M+H]+ and retention time consistency (e.g., 1.43–2.83 minutes under TFA-modified gradients) .
- HPLC-PDA : Assess purity (>98% at 215/254 nm) and detect impurities via UV-Vis absorption .
Advanced: How can computational modeling predict the binding affinity of this sulfonamide derivative to kinase targets, and what are the limitations?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 3HKC). Prioritize hydrogen bonding between the sulfonamide group and conserved residues (e.g., Lys271 in EGFR) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and solvation effects .
- Limitations : Overestimation of affinity due to rigid receptor models; validate predictions with SPR or ITC assays .
Advanced: How can researchers resolve contradictions between computational predictions of metabolic stability and experimental microsomal assay data?
Methodological Answer:
- Step 1 : Re-optimize DFT calculations (B3LYP/6-31G*) to refine logP and topological polar surface area (TPSA) estimates, which influence metabolic stability .
- Step 2 : Validate with hepatic microsomal assays (human/rat, NADPH cofactor) to measure intrinsic clearance. Use LCMS to identify metabolites (e.g., morpholine ring oxidation) .
- Step 3 : Apply multivariate regression to correlate computed descriptors (e.g., XlogP) with experimental half-life data .
Advanced: What experimental and computational approaches are suitable for identifying and characterizing polymorphic forms of this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for structure refinement (high-resolution data > 1.0 Å) to determine unit cell parameters and hydrogen-bonding networks .
- DSC/TGA : Detect polymorph transitions via endothermic peaks (e.g., melt-recrystallization events) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H⋯O vs. π-π stacking) using CrystalExplorer .
- Limitation : Synchrotron radiation may be required for low-crystallinity forms .
Advanced: How should researchers design in vitro kinase inhibition assays to evaluate this compound, and what statistical validation is required?
Methodological Answer:
- Assay Design :
- Use TR-FRET or ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR2) at ATP Km concentrations .
- Include staurosporine as a positive control and DMSO vehicle controls.
- Data Analysis :
- Fit dose-response curves (4-parameter logistic model) in GraphPad Prism to calculate IC₅₀.
- Apply ANOVA with Fisher’s PLSD post-hoc test (p < 0.05 for significance) .
- Validation : Triplicate runs across three biological replicates to account for plate-to-plate variability .
Advanced: What strategies mitigate discrepancies between in silico ADMET predictions and experimental pharmacokinetic data for this compound?
Methodological Answer:
- Refine QSAR Models : Incorporate experimental logD (shake-flask method) and plasma protein binding (ultrafiltration LCMS) to improve predictive accuracy .
- PBPK Modeling : Use GastroPlus to simulate absorption/distribution, adjusting for morpholine-mediated solubility enhancements .
- In Vivo Correlation : Compare predicted vs. observed AUC in rodent PK studies; adjust bioavailability assumptions if Cmax deviates >30% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
